molecular formula C11H15NO2 B2618073 1-(2-methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 48139-54-4

1-(2-methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No. B2618073
CAS RN: 48139-54-4
M. Wt: 193.246
InChI Key: RLTBRRMSUZLBLA-UHFFFAOYSA-N
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Description

The compound “1-(2-methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Attached to this ring is a 2,5-dione group, which consists of two carbonyl (C=O) groups on the 2nd and 5th carbon atoms of the ring. The molecule also has a 2-methylcyclohexyl group attached, which is a cyclohexane ring with a methyl (CH3) group on the 2nd carbon .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrole ring, being aromatic, would have a planar structure. The cyclohexyl group could adopt various conformations, including chair, boat, and twist-boat forms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The pyrrole ring, for example, is aromatic and thus relatively stable, but can undergo electrophilic substitution reactions. The dione group could be involved in various reactions, such as reductions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar dione group could influence its solubility in different solvents .

Scientific Research Applications

Corrosion Inhibition

One significant application of 1H-pyrrole-2,5-dione derivatives, which include compounds like 1-(2-methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione, is in corrosion inhibition. For instance, Zarrouk et al. (2015) explored new 1H-pyrrole-2,5-dione derivatives as efficient organic inhibitors of carbon steel corrosion in hydrochloric acid medium. Their studies demonstrated that these compounds are good corrosion inhibitors for carbon steel, where their inhibition efficiency increases with concentration. Moreover, potentiostatic polarization showed that these derivatives are mixed-type inhibitors. The adsorption of these compounds on the steel surface follows Langmuir's adsorption isotherm, indicating a chemisorption process as the primary mechanism of action. Quantum chemical calculations further established a relationship between molecular structures and inhibition efficiencies (Zarrouk et al., 2015).

Organic Synthesis and Medicinal Chemistry

In organic synthesis and medicinal chemistry, 1H-pyrrole-2,5-dione derivatives serve as key intermediates. For instance, Nikpassand et al. (2010) reported the ultrasound-promoted regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, showcasing a method that produces high yields in short reaction times. These compounds, derived from similar pyrrole dione frameworks, illustrate the versatility and reactivity of such structures in synthesizing complex heterocyclic compounds, which are crucial in drug discovery and development (Nikpassand et al., 2010).

Photocycloaddition Reactions

Derivatives of 1H-pyrrole-2,5-dione are also explored for their potential in [2+2]-photocycloaddition reactions. Albrecht et al. (2008) prepared 1,5-dihydropyrrol-2-ones and 5,6-dihydro-1H-pyridin-2-ones with various side chains at the 4-position. Their optimized conditions for [2+2]-photocycloaddition yielded compounds in good yields and with perfect diastereoselectivity, demonstrating the utility of pyrrole diones in synthesizing intricate molecular architectures via photochemical pathways (Albrecht et al., 2008).

Polymer Science

In polymer science, the electron-deficient nature and planar structure of derivatives like poly-2,5-bis(2-octyldodecyl)-3,6-bis(thiophen-2-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione-alt-2,5-bis[6-(N,N,N-trimethylammonium)hexyl]-3,6-bis(thiophen-2-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione make them suitable for applications as electron transport layers in polymer solar cells. These materials enhance device performance by facilitating electron extraction and reducing exciton recombination, underscoring the role of pyrrole dione derivatives in advancing solar energy technologies (Hu et al., 2015).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties. For example, if it shows biological activity, it could be studied further for potential medicinal applications .

properties

IUPAC Name

1-(2-methylcyclohexyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)12-10(13)6-7-11(12)14/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTBRRMSUZLBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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